molecular formula C14H14N2O2 B1269166 3-amino-4-(benzylamino)benzoic Acid CAS No. 66315-38-6

3-amino-4-(benzylamino)benzoic Acid

Cat. No.: B1269166
CAS No.: 66315-38-6
M. Wt: 242.27 g/mol
InChI Key: IJSBQZWOISSWQM-UHFFFAOYSA-N
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Description

3-amino-4-(benzylamino)benzoic acid: is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of an amino group, a benzylamino group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(benzylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitro-4-chlorobenzoic acid with benzylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reduction step can be carried out using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(benzylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

    Acylation: The amino groups can be acylated to form amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

    Acylation: Acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of nitro groups can regenerate the amino groups.

Scientific Research Applications

3-amino-4-(benzylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-(benzylamino)benzoic acid involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The carboxylic acid group can also participate in ionic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: Similar structure but lacks the benzylamino group.

    3-amino-4-methylbenzoic acid: Similar structure but has a methyl group instead of a benzylamino group.

    4-(acetylamino)-3-amino benzoic acid: Similar structure but has an acetylamino group instead of a benzylamino group.

Uniqueness

3-amino-4-(benzylamino)benzoic acid is unique due to the presence of both amino and benzylamino groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.

Properties

IUPAC Name

3-amino-4-(benzylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSBQZWOISSWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354063
Record name 3-amino-4-(benzylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-38-6
Record name 3-amino-4-(benzylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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